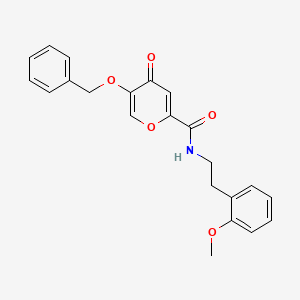

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-26-19-10-6-5-9-17(19)11-12-23-22(25)20-13-18(24)21(15-28-20)27-14-16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIHVBDUZDJELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring with a carboxamide group and methoxy substituents, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 303.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Src Kinase Inhibition : Src family kinases (SFKs) are implicated in cancer progression. The compound has been synthesized and evaluated for its ability to inhibit these kinases, which may contribute to its anticancer properties .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

In vitro evaluations have indicated that this compound demonstrates significant inhibitory effects on cancer cell lines. The compound was tested against various human cancer cell lines, showing promising results in reducing cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate that the compound may serve as a potential lead in the development of anticancer agents.

Case Studies

- Case Study on Src Kinase Inhibition : A study focused on the synthesis and evaluation of various derivatives of this compound revealed that certain modifications enhance its inhibitory activity against Src kinases, suggesting a structure-activity relationship that could guide future drug design .

- Antioxidant Potential : Another investigation assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity, supporting its potential use as an antioxidant agent in therapeutic applications .

Scientific Research Applications

Research indicates that 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exhibits several biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms of action may include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes crucial for cancer cell survival.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical cellular processes. This property is especially relevant in the context of cancer therapy, where targeting metabolic pathways can lead to reduced tumor growth.

Anticancer Studies

A series of studies have evaluated the efficacy of this compound against different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

- A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the pyran ring or amide nitrogen, leading to divergent pharmacological and physicochemical profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The N-(2-methoxyphenethyl) group in the target compound introduces steric bulk and electron-donating effects compared to BI81665’s N-(4-fluorophenyl) . This may enhance membrane permeability but reduce solubility .

- Piromelatine ’s indole-ethyl substituent enables multitarget receptor activation, absent in the target compound due to its methoxyphenethyl group, suggesting divergent therapeutic applications .

Positional Isomerism: The 2-methoxy vs. 4-methoxy substitution on the phenethyl group () alters electronic distribution.

Physicochemical Properties :

- The target compound’s benzyloxy group increases lipophilicity compared to Piromelatine’s indole moiety, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Notes

- Substituent variations critically impact target selectivity and drug-likeness, warranting systematic structure-activity relationship (SAR) studies.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide?

Answer:

A multi-step approach is typically employed, starting with the preparation of the pyran-2-carboxamide core. Key steps include:

- Coupling Reactions: Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the pyran carboxylic acid and 2-methoxyphenethylamine .

- Protection/Deprotection: The benzyloxy group may require protection (e.g., using tert-butyldimethylsilyl chloride) during acidic or basic conditions to prevent unwanted side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while controlled temperatures (0–25°C) minimize decomposition .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR: H and C NMR confirm the presence of the benzyloxy (δ 4.8–5.2 ppm for OCHPh) and methoxyphenethyl groups (δ 3.7–3.9 ppm for OCH) .

- HRMS: High-resolution mass spectrometry verifies the molecular formula (e.g., CHNO) .

- HPLC-MS: Purity assessment and detection of byproducts (e.g., unreacted starting materials) .

Basic: What functional groups in this compound are most reactive, and how should stability studies be designed?

Answer:

- Reactive Sites:

- Stability Testing:

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Answer:

Contradictions may arise from assay variability or structural analogs being misattributed. Mitigation strategies include:

- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for enzymatic or cellular assays to ensure reproducibility .

- Structural Confirmation: Re-analyze compound identity via XRD or 2D NMR if discrepancies persist, as impurities or isomerism (e.g., Z/E configurations) can skew results .

- Comparative Studies: Test the compound alongside analogs (e.g., replacing benzyloxy with methoxy) to isolate structure-activity contributions .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro with crystal structures of kinases (e.g., PDB ID 4AOF) to model interactions. Key residues (e.g., hinge region Asp-Phe-Gly motifs) should engage the pyran-4-oxo and benzyloxy groups .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinity changes upon substituent modifications (e.g., methoxy vs. ethoxy) .

Advanced: How can researchers design derivatives to enhance solubility without compromising target affinity?

Answer:

- Rational Modifications:

- Prodrug Approach: Convert the carboxamide to a methyl ester for improved permeability, with esterase-mediated activation in vivo .

- Co-Crystallization: Screen with cyclodextrins or PEG-based excipients to enhance formulation .

Intermediate: What analytical techniques are critical for assessing in vitro metabolic stability?

Answer:

- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH, followed by LC-MS/MS to quantify parent compound depletion. Monitor metabolites (e.g., O-demethylation of the phenethyl group) .

- CYP Inhibition Assays: Fluorescent-based assays (e.g., CYP3A4) identify potential drug-drug interactions .

- High-Resolution Metabolomics: Orbitrap or Q-TOF systems detect phase I/II metabolites, guided by predictive software (e.g., Meteor Nexus) .

Intermediate: How should researchers prioritize molecular targets for this compound in oncology?

Answer:

- Literature Mining: Focus on structurally related compounds (e.g., pyran-2-carboxamides) with known activity against kinases (e.g., CDK4/6) or epigenetic regulators (e.g., HDACs) .

- CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal targets in cancer cell lines .

- Proteomics: SILAC-based mass spectrometry quantifies protein expression changes post-treatment, highlighting pathway engagement (e.g., apoptosis or DNA repair) .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

- Formulation Optimization: Nanoemulsions or lipid-based carriers improve oral absorption .

- PK/PD Modeling: Use non-compartmental analysis (WinNonlin) to correlate dosing regimens with target coverage .

- Bypass Metabolism: Intraperitoneal or subcutaneous administration routes reduce first-pass effects .

Advanced: How can researchers validate off-target effects identified in phenotypic screens?

Answer:

- Chemical Proteomics: Use immobilized compound pull-downs with SILAC-labeled lysates to identify interacting proteins .

- Kinase Profiling: Broad-panel assays (e.g., Eurofins KinaseScan) quantify inhibition across 400+ kinases .

- CRISPR Rescue: Introduce mutations in suspected off-targets (e.g., gatekeeper residues) to confirm phenotype reversal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.